N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-methoxyaniline: This intermediate is synthesized by chlorination of 4-methoxyaniline.
Formation of 2-phenylethylsulfonamide: This is achieved by reacting phenylethylamine with sulfonyl chloride.
Coupling Reaction: The final step involves coupling the two intermediates with phenoxyacetic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the compound.
Scalability: Adjusting the reaction scale to produce larger quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of the chloro-methoxyphenyl group and the phenylethylsulfamoyl group in the same molecule provides unique chemical properties and reactivity, making it distinct from other compounds with similar structures.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-22-12-7-18(15-21(22)24)26-23(27)16-31-19-8-10-20(11-9-19)32(28,29)25-14-13-17-5-3-2-4-6-17/h2-12,15,25H,13-14,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQDYVKSPEEDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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